molecular formula C8H8ClNO2 B12285341 2-(3-Amino-5-chlorophenyl)acetic acid

2-(3-Amino-5-chlorophenyl)acetic acid

Cat. No.: B12285341
M. Wt: 185.61 g/mol
InChI Key: SLSNJQFRVKLPDL-UHFFFAOYSA-N
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Description

3-amino-5-chlorophenylacetic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chlorophenylacetic acid typically involves the following steps:

    Nitration: The starting material, 3-chlorophenylacetic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The resulting 3-amino-5-chlorophenylacetic acid is purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of 3-amino-5-chlorophenylacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chlorophenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives with different functional groups.

    Substitution: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

3-amino-5-chlorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-chlorophenylacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-chlorophenylacetic acid
  • 3-amino-2-chlorophenylacetic acid
  • 4-amino-5-chlorophenylacetic acid

Uniqueness

3-amino-5-chlorophenylacetic acid is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(3-amino-5-chlorophenyl)acetic acid

InChI

InChI=1S/C8H8ClNO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

SLSNJQFRVKLPDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CC(=O)O

Origin of Product

United States

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